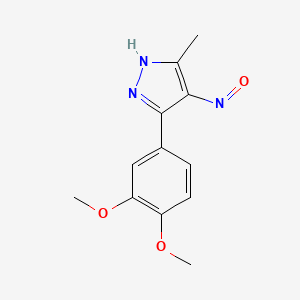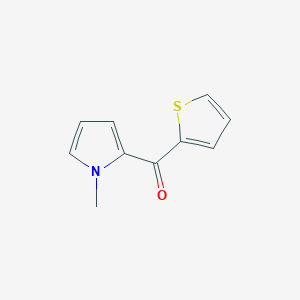
Dimethyl 4,6-bis(octyloxy)benzene-1,3-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dimethyl 4,6-bis(octyloxy)benzene-1,3-dicarboxylate is an organic compound with the molecular formula C24H42O6. This compound is known for its unique structure, which includes two octyloxy groups attached to a benzene ring, along with two ester groups. It is often used in various scientific research applications due to its distinctive chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 4,6-bis(octyloxy)benzene-1,3-dicarboxylate typically involves the esterification of 4,6-dihydroxyisophthalic acid with octanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
On an industrial scale, the production of this compound follows a similar synthetic route but is optimized for large-scale operations. This includes the use of continuous flow reactors and automated purification systems to enhance efficiency and yield. The reaction conditions are carefully controlled to maintain consistency and quality of the final product.
化学反応の分析
Types of Reactions
Dimethyl 4,6-bis(octyloxy)benzene-1,3-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The octyloxy groups can be substituted with other alkoxy groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often require the presence of a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions include:
Oxidation: Formation of 4,6-dihydroxyisophthalic acid.
Reduction: Formation of 4,6-bis(octyloxy)benzene-1,3-dimethanol.
Substitution: Formation of various alkoxy-substituted derivatives.
科学的研究の応用
Dimethyl 4,6-bis(octyloxy)benzene-1,3-dicarboxylate is utilized in a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Employed in the production of specialty chemicals and materials, such as liquid crystals and plasticizers.
作用機序
The mechanism by which Dimethyl 4,6-bis(octyloxy)benzene-1,3-dicarboxylate exerts its effects involves interactions with specific molecular targets and pathways. The compound’s ester groups can undergo hydrolysis to release active intermediates that interact with cellular components. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
類似化合物との比較
Similar Compounds
Dimethyl 4,6-dihydroxybenzene-1,3-dicarboxylate: Lacks the octyloxy groups, resulting in different chemical properties.
Dimethyl 4,6-bis(hexyloxy)benzene-1,3-dicarboxylate: Contains shorter alkoxy chains, affecting its solubility and reactivity.
Dimethyl 4,6-bis(decyloxy)benzene-1,3-dicarboxylate: Contains longer alkoxy chains, influencing its physical properties.
Uniqueness
Dimethyl 4,6-bis(octyloxy)benzene-1,3-dicarboxylate is unique due to its specific combination of octyloxy groups and ester functionalities. This combination imparts distinct solubility, reactivity, and biological activity compared to its analogs. The presence of octyloxy groups enhances its hydrophobicity, making it suitable for applications in non-polar environments.
特性
CAS番号 |
267897-57-4 |
|---|---|
分子式 |
C26H42O6 |
分子量 |
450.6 g/mol |
IUPAC名 |
dimethyl 4,6-dioctoxybenzene-1,3-dicarboxylate |
InChI |
InChI=1S/C26H42O6/c1-5-7-9-11-13-15-17-31-23-20-24(32-18-16-14-12-10-8-6-2)22(26(28)30-4)19-21(23)25(27)29-3/h19-20H,5-18H2,1-4H3 |
InChIキー |
DSIWSMNCFISJIX-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCOC1=CC(=C(C=C1C(=O)OC)C(=O)OC)OCCCCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



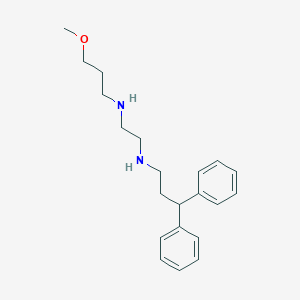

![1-[2-(Acetyloxy)-1-ethoxy-1-oxopropan-2-yl]pyridin-1-ium](/img/structure/B12585009.png)

![(3-{[(Bicyclo[2.2.1]hept-5-en-2-yl)methyl]sulfanyl}propyl)(trimethoxy)silane](/img/structure/B12585026.png)
![[(3-tert-Butylcyclopenta-2,4-dien-1-ylidene)methyl]benzene](/img/structure/B12585027.png)
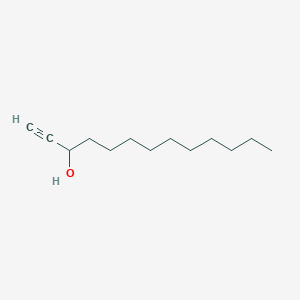
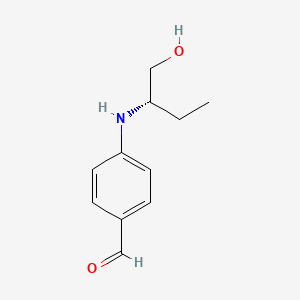
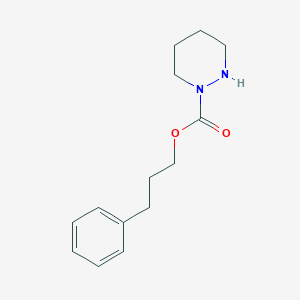
![(2r)-({[5-(4-Ethoxyphenyl)thiophen-2-Yl]sulfonyl}amino){1-[(1-Methylethoxy)carbonyl]piperidin-4-Yl}ethanoic Acid](/img/structure/B12585046.png)
![2,3-Bis[(5-bromopentyl)oxy]-6,7,10,11-tetrakis(hexyloxy)triphenylene](/img/structure/B12585053.png)
